molecular formula C18H19BrN2O2 B4067116 2-[(4-bromobenzoyl)amino]-N-(sec-butyl)benzamide

2-[(4-bromobenzoyl)amino]-N-(sec-butyl)benzamide

Cat. No. B4067116
M. Wt: 375.3 g/mol
InChI Key: KQSCCGBYWBAXPG-UHFFFAOYSA-N
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Description

2-[(4-bromobenzoyl)amino]-N-(sec-butyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C19H21BrN2O2 and a molecular weight of 404.29 g/mol. This compound is also known by its chemical name, N-(sec-butyl)-2-[(4-bromobenzoyl)amino]benzamide.

Scientific Research Applications

Palladium-Catalyzed Carbonylation

2-Iodoaniline derivatives, closely related to the target compound, have been utilized in palladium-catalyzed carbonylation reactions to synthesize 2-ketocarboxamides through aminocarbonylation with double carbon monoxide insertion. This showcases the compound's potential utility in synthesizing complex organic frameworks, particularly in pharmaceutical and agrochemical research applications (Ács et al., 2006).

Electrospray Mass Spectrometry

Derivatives of 2-aminobenzamide, a structural analog, have been studied using electrospray mass spectrometry and collision-induced dissociation, highlighting the relevance of such compounds in analytical chemistry for understanding molecular fragmentation patterns, which is crucial for drug development and biochemical research (Harvey, 2000).

Crystal Structure and Theoretical Studies

Compounds structurally similar to 2-[(4-bromobenzoyl)amino]-N-(sec-butyl)benzamide have been synthesized and characterized, with their crystal structures determined through X-ray diffraction. These studies provide foundational knowledge for the design of new materials and the exploration of their electronic properties, which could be applied in fields such as material science and nanotechnology (Polo et al., 2019).

Antimicrobial Activity

The synthesis of new compounds with potential antimicrobial properties, including those related to 2-[(4-bromobenzoyl)amino]-N-(sec-butyl)benzamide, highlights its potential application in developing new antimicrobial agents. Research in this domain is vital for addressing the growing concern of antibiotic resistance and the need for novel therapeutic agents (Narayana et al., 2004).

Synthesis of Diaryl Selenides

The reactivity of related compounds with in situ generated reagents, such as SeCl2, for synthesizing diaryl selenides, indicates the compound's potential utility in synthetic chemistry for generating selenium-containing organic molecules. These molecules are of interest for their unique properties and applications in organic electronics, photonics, and as antioxidants in medicinal chemistry (Zade et al., 2005).

properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-butan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-3-12(2)20-18(23)15-6-4-5-7-16(15)21-17(22)13-8-10-14(19)11-9-13/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSCCGBYWBAXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-bromophenyl)carbonyl]amino}-N-(butan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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